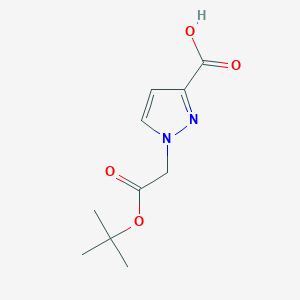
1-(2-tert-butoxy-2-oxoethyl)-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-tert-butoxy-2-oxoethyl)-1H-pyrazole-3-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and agriculture.
Wirkmechanismus
The mechanism of action of 1-(2-tert-butoxy-2-oxoethyl)-1H-pyrazole-3-carboxylic acid is not fully understood. However, studies have suggested that the compound may exert its biological effects through the inhibition of enzymes, such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). COX-2 is an enzyme that plays a role in inflammation, while AChE is an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes may lead to the observed anti-inflammatory and cognitive-enhancing effects of 1-(2-tert-butoxy-2-oxoethyl)-1H-pyrazole-3-carboxylic acid.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-tert-butoxy-2-oxoethyl)-1H-pyrazole-3-carboxylic acid exhibits a range of biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells and exhibit anti-inflammatory activity. Additionally, it has been shown to enhance cognitive function and memory in animal models. The compound has also been investigated for its potential use as a plant growth regulator and herbicide.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-tert-butoxy-2-oxoethyl)-1H-pyrazole-3-carboxylic acid in lab experiments is its potential as a multi-targeting agent. The compound has been found to exhibit activity against multiple enzymes, making it a promising candidate for the treatment of various diseases. However, one limitation of using the compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on 1-(2-tert-butoxy-2-oxoethyl)-1H-pyrazole-3-carboxylic acid. One direction is the investigation of the compound's potential use as an enzyme inhibitor in the treatment of Alzheimer's disease. Another direction is the exploration of the compound's potential as a plant growth regulator and herbicide. Additionally, further studies are needed to elucidate the mechanism of action of 1-(2-tert-butoxy-2-oxoethyl)-1H-pyrazole-3-carboxylic acid and to optimize its pharmacokinetic properties for clinical use.
Synthesemethoden
The synthesis method of 1-(2-tert-butoxy-2-oxoethyl)-1H-pyrazole-3-carboxylic acid involves the reaction of tert-butyl 2-oxoethylcarbamate with hydrazine hydrate and ethyl chloroformate. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The product is then purified through column chromatography to obtain a pure form of 1-(2-tert-butoxy-2-oxoethyl)-1H-pyrazole-3-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
1-(2-tert-butoxy-2-oxoethyl)-1H-pyrazole-3-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit antitumor, anti-inflammatory, and antimicrobial activities. The compound has also been investigated for its potential use as an enzyme inhibitor, particularly in the treatment of Alzheimer's disease. Additionally, 1-(2-tert-butoxy-2-oxoethyl)-1H-pyrazole-3-carboxylic acid has been studied for its potential use in agriculture as a plant growth regulator and herbicide.
Eigenschaften
IUPAC Name |
1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-10(2,3)16-8(13)6-12-5-4-7(11-12)9(14)15/h4-5H,6H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWZMMMZUAMOQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=CC(=N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


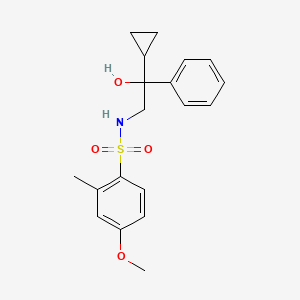



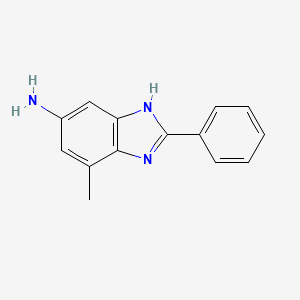
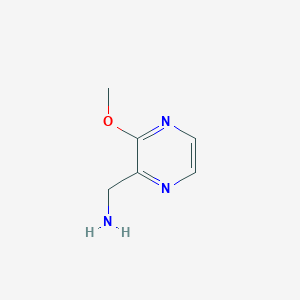
![2-Amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetic acid;hydrochloride](/img/structure/B2837761.png)
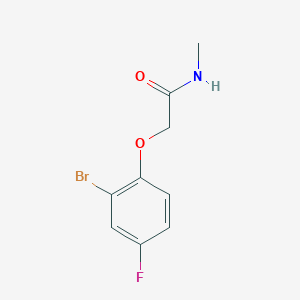
![(E)-2-phenyl-N-[(1-phenylcyclopropyl)methyl]ethenesulfonamide](/img/structure/B2837766.png)
![Benzo[d]thiazol-2-yl(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2837768.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2837769.png)
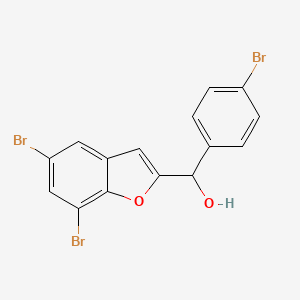
![N-phenethyl-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2837773.png)